

Application Notes & Protocols: Optimal Dosage of OXS007417 for Murine Models

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Compound of Interest

Compound Name: OXS007417

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Compound: **OXS007417** Target: Tubulin Beta Chain Indication: Acute Myeloid Leukemia (AML)

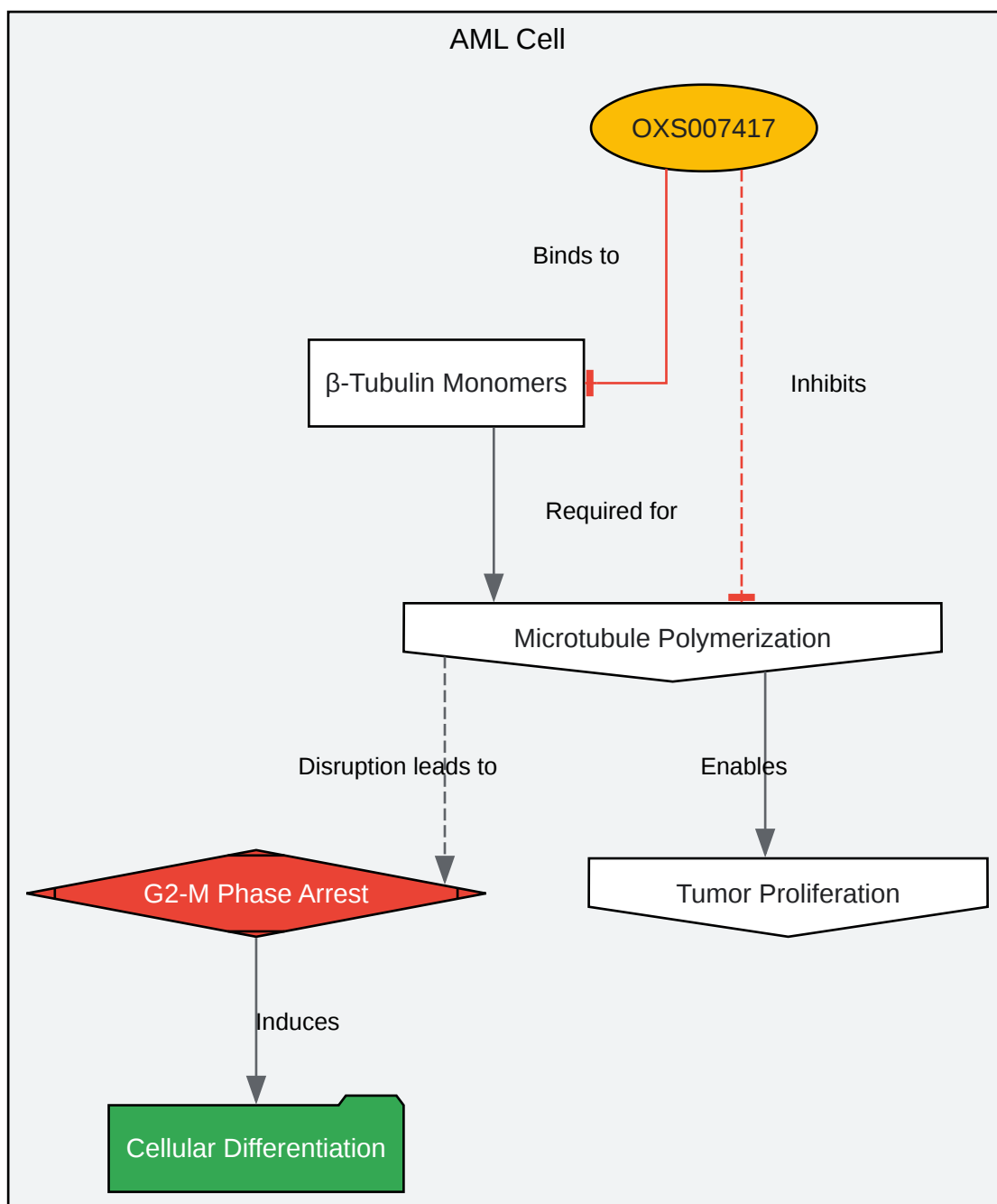
Introduction

OXS007417 is a small molecule agent that induces differentiation in Acute Myeloid Leukemia (AML) cells.[1][2] Discovered through phenotypic screening, it represents a promising therapeutic strategy for AML, a hematological cancer characterized by a disruption in the normal differentiation pathway of myeloid cells.[1] Mechanistic studies have identified that **OXS007417**'s primary mode of action is binding to the tubulin beta chain.[1] This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2-M phase and subsequent cellular differentiation, which has been shown to cause tumor regression in preclinical murine models.[1][3]

These notes provide a summary of the optimal dosage and administration of **OXS007417** in murine models based on published data and include detailed protocols for in vivo efficacy studies.

Mechanism of Action: Tubulin Polymerization Inhibition

OXS007417 exerts its anti-leukemic effects by targeting the microtubule cytoskeleton, a critical component for cell division. The compound binds to the tubulin beta chain, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces the differentiation of AML blasts.[1][3]



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Caption: Signaling pathway of **OXS007417** in AML cells.

Recommended Dosage for Murine Models

Pharmacokinetic and tolerability studies have established an optimal therapeutic window for **OXS007417** in mice.[2] The data from dose-ranging experiments in subcutaneous xenograft models are summarized below. The recommended optimal dosage is 10 mg/kg administered orally (PO) twice daily (BID).[2]

| Dose (mg/kg) | Route | Frequency | Mouse Model | Efficacy Outcome | Tolerability |
|--------------|-------|-----------|----------------------------|-----------------------------------|--------------------|
| 3 | PO | BID | NOD SCID (HL-60 Xenograft) | Not Efficacious | Well-tolerated |
| 10 | PO | BID | NOD SCID (HL-60 Xenograft) | Significant delay in tumor growth | Well-tolerated |
| 10 | PO | BID | NCG (HL-60 Orthotopic) | Prolonged survival | Well-tolerated |
| 30 | PO | QD | NOD SCID (HL-60 Xenograft) | N/A | Not well-tolerated |

Table 1: Summary of **OXS007417** Dosage in Murine Models.[2][3]

Experimental Protocols

In Vivo Subcutaneous Xenograft Efficacy Study

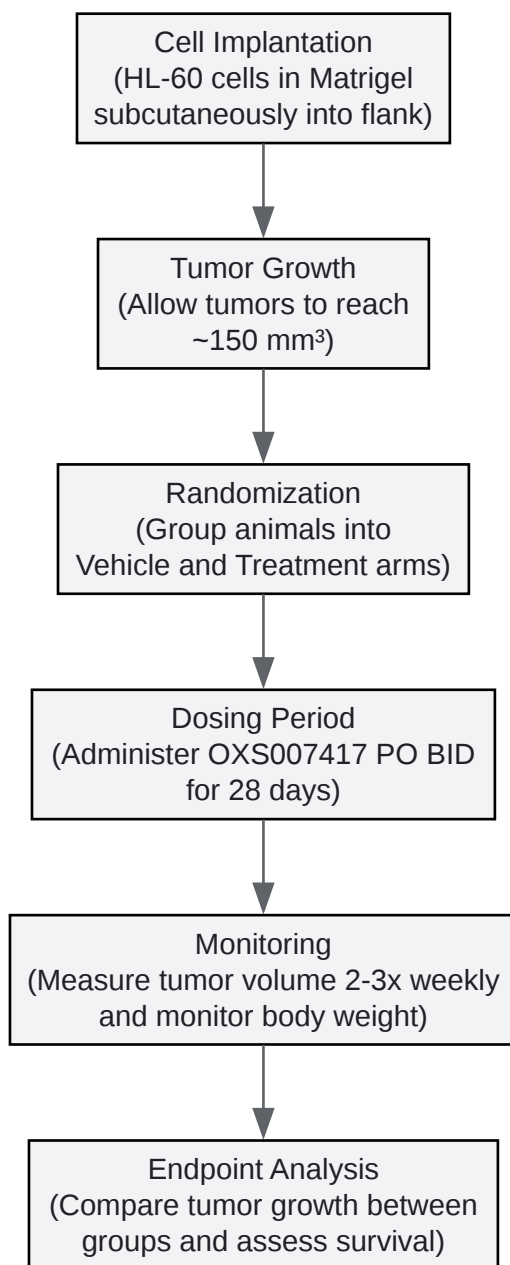
This protocol describes the evaluation of **OXS007417** in a subcutaneous AML xenograft model.

Objective: To assess the anti-tumor activity of **OXS007417** on the growth of subcutaneously implanted HL-60 tumors in immunodeficient mice.

Materials:

- HL-60 human AML cell line
- Female NOD SCID mice (6-8 weeks old)
- Matrigel
- **OXS007417**
- Vehicle solution (e.g., 5% DMSO: 0.1% Tween 20 in PBS)[3]
- Calipers
- Standard animal housing and care facilities

Workflow:



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Caption: Experimental workflow for a subcutaneous xenograft study.

Procedure:

- Cell Preparation: Culture HL-60 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^8 cells/mL.

- Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each female NOD SCID mouse.[2]
- Tumor Growth and Monitoring: Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization: Once tumors reach an average volume of approximately 150 mm^3 , randomize the mice into treatment and control groups (n=8-10 per group).[2]
- Compound Preparation and Dosing:
 - Prepare a formulation of **OXS007417** in a suitable vehicle (e.g., 5% DMSO, 0.1% Tween 20 in PBS) at a concentration that allows for a dosing volume of 10 mL/kg.[3]
 - Administer **OXS007417** orally (PO) at 10 mg/kg twice daily (BID).
 - Administer an equivalent volume of the vehicle solution to the control group on the same schedule.
- Efficacy Monitoring:
 - Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 4 weeks).[2]
 - Monitor animals for any signs of toxicity or adverse effects.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Efficacy is determined by comparing the tumor growth delay between the treated and vehicle groups.

In Vivo Orthotopic Xenograft Survival Study

This protocol evaluates the effect of **OXS007417** on survival in a more clinically relevant orthotopic model of AML.

Objective: To determine if **OXS007417** treatment prolongs the survival of mice engrafted with AML cells intravenously.

Materials:

- HL-60 human AML cell line (luciferase-tagged, if bioluminescence imaging is used)
- Female NCG mice (6-8 weeks old)
- **OXS007417**
- Vehicle solution (5% DMSO: 0.1% Tween 20 in PBS)[3]
- Standard animal housing and care facilities

Procedure:

- Cell Injection: Inject 5×10^6 HL-60 cells in 200 μ L of sterile PBS into the tail vein of each female NCG mouse.
- Engraftment Period: Allow 7 days for the AML cells to engraft within the bone marrow.[3]
- Treatment Initiation: After the engraftment period, begin treatment.
 - Administer **OXS007417** at 10 mg/kg PO BID for a defined period (e.g., 3 weeks).[3]
 - Administer the vehicle solution to the control group.
- Survival Monitoring: Monitor the health and body weight of the mice daily. The primary endpoint is survival. Mice should be euthanized upon reaching predefined humane endpoints (e.g., >20% weight loss, signs of distress, hind-limb paralysis).
- Data Analysis: Analyze survival data using the Kaplan-Meier method. Statistical significance between the survival curves of the treated and vehicle groups can be determined using the log-rank test.[3]

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